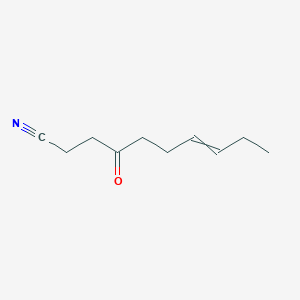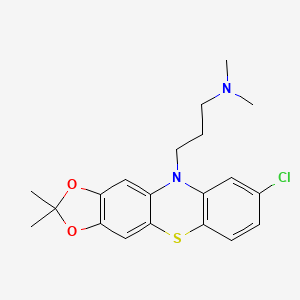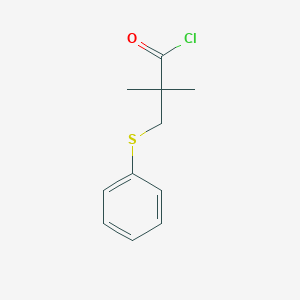
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride is an organic compound with the molecular formula C11H13ClOS It is a derivative of propanoic acid and contains a phenylsulfanyl group attached to the third carbon of the propanoyl chloride backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride typically involves the chlorination of 2,2-Dimethyl-3-(phenylsulfanyl)propanoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction scheme is as follows:
C11H14O2S+SOCl2→C11H13ClOS+SO2+HCl
The reaction is usually conducted under reflux conditions, and the resulting product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol or thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or THF under inert atmosphere conditions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters.
Reduction: The major products are the corresponding alcohols or thiols.
Oxidation: The major product is the sulfone derivative.
科学研究应用
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can acylate amino groups in proteins, leading to modifications that affect protein function.
相似化合物的比较
Similar Compounds
2,2-Dimethylpropanoyl chloride: Lacks the phenylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
3-Phenylpropanoic acid: Lacks the acyl chloride functionality, limiting its use as an acylating agent.
2,2-Dimethyl-3-(phenylsulfanyl)propanoic acid: The carboxylic acid derivative, which is less reactive compared to the acyl chloride.
Uniqueness
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride is unique due to the presence of both the acyl chloride and phenylsulfanyl functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
属性
CAS 编号 |
64287-65-6 |
|---|---|
分子式 |
C11H13ClOS |
分子量 |
228.74 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-phenylsulfanylpropanoyl chloride |
InChI |
InChI=1S/C11H13ClOS/c1-11(2,10(12)13)8-14-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI 键 |
NBNAHTWHEGUPLI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CSC1=CC=CC=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


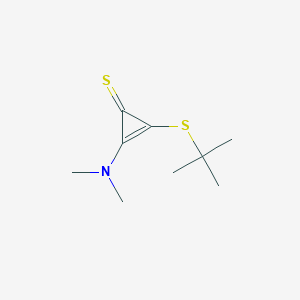

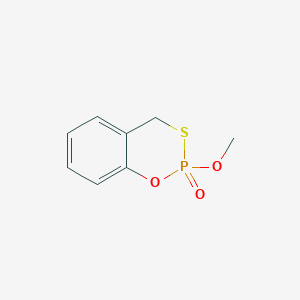
![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)
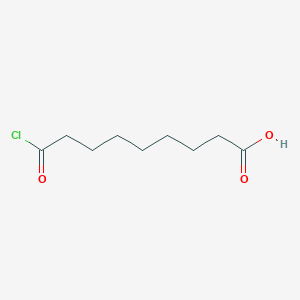

![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)


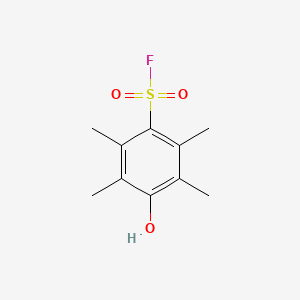
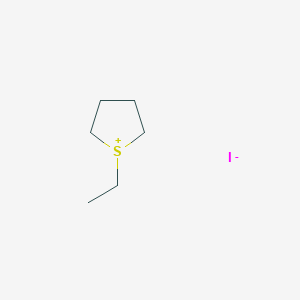
![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
